1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one
Description
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core substituted with an acetyl group at the 6-position. Synthesized via multicomponent reactions in ethanol, it achieves yields of 82–89% after recrystallization in ethyl acetate .
Pyrido[2,3-b]pyrazine derivatives are known to inhibit PI3K isozymes, Mycobacterium tuberculosis growth, and p38αMAP kinase, among other targets . Its NLO properties further suggest utility in materials science and photonic devices .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-pyrido[2,3-b]pyrazin-6-ylethanone |
InChI |
InChI=1S/C9H7N3O/c1-6(13)7-2-3-8-9(12-7)11-5-4-10-8/h2-5H,1H3 |
InChI Key |
ANHACBGMEWNEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine derivatives, including 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one, can be achieved through various methods. One common approach involves the multicomponent reaction of pyridine derivatives with appropriate reagents under controlled conditions. For example, the reaction of pyridine-2-carbaldehyde with hydrazine hydrate and acetic anhydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazines vs. Quinoxalines
Structural Differences: Quinoxalines consist of a benzene ring fused to a pyrazine ring, whereas pyrido[2,3-b]pyrazines replace one benzene ring with a pyridine moiety. Biological Activity:
- Antimicrobial Effects: Quinoxalines exhibit moderate activity (60–100% of amoxicillin) against both Gram-positive and Gram-negative bacteria, attributed to lipophilic pyridine groups. In contrast, pyrido[2,3-b]pyrazines show preferential activity against Gram-negative bacteria (e.g., E. coli) .
- Antifungal Properties: Pyrido[2,3-b]pyrazine-N-oxides and pyrazinolones demonstrate antifungal activity, a feature less prominent in quinoxalines .
Pyrido[2,3-b]pyrazines vs. Pyrido[4,3-b]indoles
Structural Differences : Pyrido[4,3-b]indoles feature an indole ring fused to pyridine, differing in ring connectivity from pyrido[2,3-b]pyrazines.
Biological Activity :
- Antitumor Activity : Pyrido[4,3-b]indoles exhibit antitumor and convulsant effects but are understudied compared to pyrido[3,4-b]indoles. Pyrido[2,3-b]pyrazines, however, are better characterized for kinase inhibition (e.g., ALK, BRAF) and antimicrobial applications .
- Research Focus : Pyrido[2,3-b]pyrazines have broader pharmaceutical exploration, while pyrido[4,3-b]indoles remain niche due to synthetic challenges .
Comparison with Thieno[2,3-b]pyridine and Furo[2,3-b]pyridine Derivatives
Structural Differences: Replacing the pyridine ring with thiophene (thieno) or furan (furo) alters electronic properties and solubility. Biological Activity:
- Thieno[2,3-b]pyridines: Derivatives like 1-(3-amino-6-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one () show enhanced π-conjugation for NLO applications but reduced antimicrobial potency compared to pyrido[2,3-b]pyrazines .
- Furo[2,3-b]pyridines : Compound 6c () with chlorothiophenyl substituents exhibits cytotoxicity, highlighting how heteroatom substitution influences bioactivity .
Pyrido[2,3-b]indolizine Derivatives
Structural Differences : Indolizine derivatives integrate a bicyclic system (pyridine + pyrrole) fused to pyrazine.
Biological Activity :
- Anticancer Activity: 4-(3,4-Dihydroxyphenyl)-2-phenylpyrido[2,3-b]indolizine-10-carbonitrile (4f) shows selective cytotoxicity against colorectal cancer cells via S- and G2/M-phase cell cycle arrest. Hydroxyl groups at C4 are critical, contrasting with the acetyl group in 1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one, which lacks phenolic substituents .
Data Tables
Table 1: Antimicrobial Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
